all-E-Heptaprenol
Overview
Description
Synthesis Analysis
The synthesis of all-E-Heptaprenol involves the use of the nerol-derived sulfone as the key intermediate . The sulfone is prepared by the literature route and is converted in five additional steps to all-E-Heptaprenol . The use of Eu(hfc)(3) as an NMR shift reagent enabled confirmation of the structure and stereochemistry of all-E-Heptaprenol .Molecular Structure Analysis
The molecular formula of all-E-Heptaprenol is C35H58O . Its molecular weight is 494.83 .Physical And Chemical Properties Analysis
All-E-Heptaprenol is a liquid . It should be stored at -20° C .Scientific Research Applications
Synthesis and Characterization
The synthesis of (Z,Z,Z,Z,E,E,ω)-heptaprenol was described through a practical, multigram synthesis, using nerol-derived sulfone as a key intermediate. The synthesis enabled preparative access to key reagents for studying the biosynthesis of the bacterial cell envelope, indicating its relevance in microbiological research and potential applications in understanding cell envelope formation (Hesek et al., 2012).
Occurrence in Biological Systems
Polyprenols, including heptaprenol, were identified in several cultivated cyanobacteria. The presence of heptaprenol in unicellular and filamentous non-heterocystous cyanobacteria, but not in heterocystous species, indicates its role in the lipid composition of these organisms and suggests a potential precursor role in the formation of long-chain acyclic regular isoprenoid hydrocarbons (Bauersachs et al., 2010).
Controlled Cyclization of Acyclic Terpenoids
A general preparation method for all-(E)-polyprenols, including heptaprenol, was developed from readily available geranyl sulfone. This method facilitated controlled electrophilic cyclization at carbon-carbon double bonds remote from the flat and rigid benzenesulfonyl groups, indicating its significance in organic chemistry and potential applications in synthesizing complex terpenoid structures (Kuk et al., 2008).
Safety And Hazards
properties
IUPAC Name |
(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58O/c1-29(2)15-9-16-30(3)17-10-18-31(4)19-11-20-32(5)21-12-22-33(6)23-13-24-34(7)25-14-26-35(8)27-28-36/h15,17,19,21,23,25,27,36H,9-14,16,18,20,22,24,26,28H2,1-8H3/b30-17+,31-19+,32-21+,33-23+,34-25+,35-27+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDCABNKZQORKZ-YUIIPXGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
all-E-Heptaprenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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